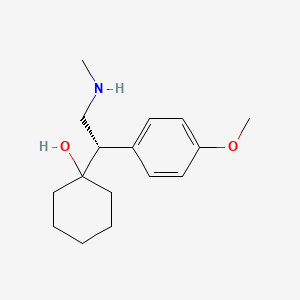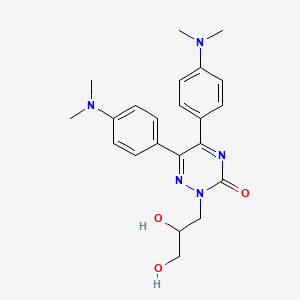
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- is a chemical compound with the molecular formula C17H19N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and 2-methylaniline.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Synthetic Route: The quinoline is first functionalized to introduce the carboxamide group. This is followed by the reduction of the quinoline ring to form the tetrahydroquinoline structure.
Chemical Reactions Analysis
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can further modify the tetrahydroquinoline ring.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: As a selective inhibitor of ATM kinase, it has potential therapeutic applications in treating diseases related to DNA damage and repair mechanisms.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- involves its interaction with specific molecular targets:
ATM Kinase Inhibition: The compound selectively inhibits ATM kinase, a key enzyme involved in the DNA damage response pathway.
Molecular Targets: By inhibiting ATM kinase, the compound interferes with the repair of DNA double-strand breaks, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Pathways Involved: The inhibition of ATM kinase affects various downstream signaling pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- can be compared with other quinoline derivatives:
Similar Compounds: Other quinoline carboxamides, such as 3-quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((3-methylphenyl)amino)-, share structural similarities but differ in their substituents and biological activities.
Uniqueness: The presence of the 2-methylphenylamino group in 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-((2-methylphenyl)amino)- imparts unique properties, such as selective ATM kinase inhibition, which may not be observed in other similar compounds
Properties
CAS No. |
117052-08-1 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(2-methylanilino)-5,6,7,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-11-6-2-4-8-14(11)19-17-13(16(18)21)10-12-7-3-5-9-15(12)20-17/h2,4,6,8,10H,3,5,7,9H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
MBOACEBEOXFQMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=C3CCCCC3=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,6S,6aS)-3-[6-(ethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B15192998.png)


![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)








![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)

